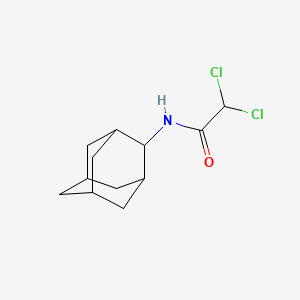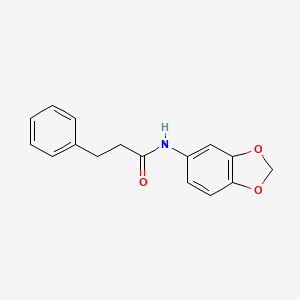
N-(1,2-dihydro-5-acenaphthylenyl)-2-(2,3-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2-dihydro-5-acenaphthylenyl)-2-(2,3-dimethylphenoxy)acetamide, also known as DAA-1106, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Scientific Research Applications
N-(1,2-dihydro-5-acenaphthylenyl)-2-(2,3-dimethylphenoxy)acetamide has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and depression. It has been shown to have neuroprotective and anti-inflammatory properties, as well as the ability to modulate the immune response.
Mechanism of Action
The mechanism of action of N-(1,2-dihydro-5-acenaphthylenyl)-2-(2,3-dimethylphenoxy)acetamide involves its binding to the sigma-1 receptor, a protein that is involved in the regulation of various cellular processes, including neurotransmitter release, ion channel activity, and calcium signaling. By binding to this receptor, this compound can modulate the activity of various signaling pathways, leading to its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce neuroinflammation and oxidative stress, which are key contributors to the development and progression of various neurological and psychiatric disorders. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and multiple sclerosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(1,2-dihydro-5-acenaphthylenyl)-2-(2,3-dimethylphenoxy)acetamide in lab experiments is its high affinity and specificity for the sigma-1 receptor, which allows for precise modulation of its activity. However, this compound has limited solubility in aqueous solutions, which can make it challenging to work with in some experiments.
Future Directions
There are several potential future directions for research on N-(1,2-dihydro-5-acenaphthylenyl)-2-(2,3-dimethylphenoxy)acetamide. One area of interest is the development of novel sigma-1 receptor ligands that can improve upon the pharmacological properties of this compound, such as solubility and bioavailability. Another area of interest is the investigation of the role of this compound in the regulation of other cellular processes, such as autophagy and mitochondrial function. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in various neurological and psychiatric disorders, and to determine its safety and efficacy in clinical trials.
Conclusion:
This compound is a promising compound that has shown potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves binding to the sigma-1 receptor, leading to its neuroprotective and anti-inflammatory effects. While there are some limitations to working with this compound in lab experiments, there are several potential future directions for research on this compound that could lead to the development of novel therapeutic agents.
Synthesis Methods
N-(1,2-dihydro-5-acenaphthylenyl)-2-(2,3-dimethylphenoxy)acetamide is synthesized through a multistep process that involves the reaction of 1,2-dihydroacenaphthylene with 2,3-dimethylphenol in the presence of a base to form the intermediate product, which is then reacted with chloroacetyl chloride to produce the final product. The synthesis of this compound has been optimized to improve yield and purity.
properties
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-(2,3-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-14-5-3-8-20(15(14)2)25-13-21(24)23-19-12-11-17-10-9-16-6-4-7-18(19)22(16)17/h3-8,11-12H,9-10,13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOZLPVYVFVVSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C3CCC4=C3C2=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5811502.png)
![4-ethyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5811516.png)

![2-(2-furoyl)-3H-benzo[f]chromen-3-one](/img/structure/B5811539.png)








